molecular formula C5H5Br2N B13806315 2,2-Dibromo-1-methylcyclopropanecarbonitrile CAS No. 63262-97-5

2,2-Dibromo-1-methylcyclopropanecarbonitrile

Cat. No.: B13806315
CAS No.: 63262-97-5
M. Wt: 238.91 g/mol
InChI Key: USNDLMWKPKVOAR-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-methylcyclopropanecarbonitrile is an organic compound with the molecular formula C5H5Br2N. It is a cyclopropane derivative characterized by the presence of two bromine atoms and a nitrile group attached to a methyl-substituted cyclopropane ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dibromo-1-methylcyclopropanecarbonitrile typically involves the bromination of 1-methylcyclopropanecarbonitrile. This reaction is carried out under controlled conditions using bromine as the brominating agent. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-1-methylcyclopropanecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2-Dibromo-1-methylcyclopropanecarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dibromo-1-methylcyclopropanecarbonitrile involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, facilitating the formation of new bonds. The nitrile group can participate in various chemical transformations, contributing to the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dichloro-1-methylcyclopropanecarbonitrile
  • 2,2-Diiodo-1-methylcyclopropanecarbonitrile
  • 1-Methylcyclopropanecarbonitrile

Uniqueness

2,2-Dibromo-1-methylcyclopropanecarbonitrile is unique due to the presence of two bromine atoms, which confer distinct reactivity compared to its chloro and iodo analogs. The bromine atoms make it more reactive in substitution reactions, allowing for the synthesis of a wide range of derivatives .

Properties

IUPAC Name

2,2-dibromo-1-methylcyclopropane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Br2N/c1-4(3-8)2-5(4,6)7/h2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNDLMWKPKVOAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(Br)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Br2N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344054
Record name 2,2-Dibromo-1-methylcyclopropanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.91 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63262-97-5
Record name 2,2-Dibromo-1-methylcyclopropanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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